molecular formula C6H9N3O2 B116690 ethyl 5-amino-1H-pyrazole-3-carboxylate CAS No. 105434-90-0

ethyl 5-amino-1H-pyrazole-3-carboxylate

Cat. No. B116690
CAS RN: 105434-90-0
M. Wt: 155.15 g/mol
InChI Key: CPQKGGOPHDHAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H9N3O2 . It has an average mass of 155.155 Da and a monoisotopic mass of 155.069473 Da . This compound has been used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids .


Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 5-amino-1H-pyrazole-3-carboxylate, has been a topic of interest in many research studies . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system have been used .


Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1H-pyrazole-3-carboxylate consists of 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The structure has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

Ethyl 5-amino-1H-pyrazole-3-carboxylate has been used in the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

Ethyl 5-amino-1H-pyrazole-3-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 391.9±22.0 °C at 760 mmHg, and a flash point of 190.8±22.3 °C . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Organic Synthesis

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a potent reagent in organic synthesis . It serves as a versatile synthetic building block in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . It is used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Medicinal Chemistry

In the field of medicinal chemistry, ethyl 5-amino-1H-pyrazole-3-carboxylate is used to synthesize biologically active compounds . It is similar to the biologically active compounds, highlighted with diverse applications .

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-1H-pyrazole-3-carboxylate is used in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Synthesis of Pyrazole Derivatives

Ethyl 5-amino-1H-pyrazole-3-carboxylate is used in the synthesis of pyrazole derivatives . These derivatives are synthesized using various methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Synthesis of 5-N,N-Disubstituted 5-Aminopyrazole-3-Carboxylic Acids

Ethyl 5-amino-1H-pyrazole-3-carboxylate was used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These acids are highly potent agonists of GPR109b .

Development of Kinase Inhibitors

The pyrazole hinge binding moiety, which includes ethyl 5-amino-1H-pyrazole-3-carboxylate, represents a privileged scaffold in the medicinal chemistry for the development of kinase inhibitors .

Safety and Hazards

Ethyl 5-amino-1H-pyrazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mechanism of Action

Target of Action

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a synthetic compound that has been used in the preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These acids are highly potent agonists of GPR109b , a receptor that plays a significant role in lipid metabolism and inflammation .

Mode of Action

It is known that the compound interacts with its target, gpr109b, to produce a biological response . The specific nature of this interaction and the resulting changes at the molecular level are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by ethyl 5-amino-1H-pyrazole-3-carboxylate are likely related to its role as a precursor in the synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These acids, as agonists of GPR109b, can influence lipid metabolism and inflammatory responses . The downstream effects of these pathways could have significant implications for diseases such as atherosclerosis and other inflammatory conditions.

Pharmacokinetics

Its boiling point is predicted to be 3919±220 °C , and it has a density of 1.318 . These properties could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of ethyl 5-amino-1H-pyrazole-3-carboxylate’s action are likely to be linked to its role in the synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . As these acids are potent agonists of GPR109b , they could potentially influence cellular processes related to lipid metabolism and inflammation.

Action Environment

The action, efficacy, and stability of ethyl 5-amino-1H-pyrazole-3-carboxylate could be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C, and it should be protected from light . These conditions could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

ethyl 3-amino-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQKGGOPHDHAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401913
Record name ethyl 5-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1H-pyrazole-3-carboxylate

CAS RN

105434-90-0
Record name ethyl 5-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1H-pyrazole-3-carboxylate
Reactant of Route 2
ethyl 5-amino-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-amino-1H-pyrazole-3-carboxylate
Reactant of Route 4
ethyl 5-amino-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-amino-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-amino-1H-pyrazole-3-carboxylate

Q & A

Q1: What is the significance of using ethyl 5-amino-1H-pyrazole-3-carboxylate in the synthesis of 3-bromopyrazol[1,5-alpha]pyrimidine-2-formic acid?

A1: The research paper [] highlights that ethyl 5-amino-1H-pyrazole-3-carboxylate serves as a crucial starting material for a novel synthesis route to 3-bromopyrazol[1,5-alpha]pyrimidine-2-formic acid. This specific route is presented as advantageous due to its simplicity, cost-effectiveness, readily available materials, and scalability for large-scale production. The use of ethyl 5-amino-1H-pyrazole-3-carboxylate allows for a more streamlined synthesis compared to previous methods, which reportedly suffered from drawbacks such as expensive or hard-to-obtain starting materials, low yields, and complex procedures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.